Alisertib (MLN8237) is a potent, selective, and orally active small-molecule inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression. With an IC50 of approximately 1.2 nM for AURKA, it is a critical tool for investigating cell cycle control, mitotic spindle assembly, and oncogenic signaling. Its key procurement-relevant attributes include high selectivity over the related Aurora B kinase (AURKB) and excellent oral bioavailability, which distinguishes it from other members of its class and makes it highly suitable for both in vitro and in vivo research applications.
Substituting Alisertib with other kinase inhibitors is not viable for achieving reproducible, target-specific results. Pan-Aurora kinase inhibitors, such as Danusertib, inhibit AURKA, B, and C, which can confound results by simultaneously targeting distinct biological pathways. Highly selective Aurora B inhibitors like Barasertib (AZD1152) induce different cellular phenotypes, such as endoreduplication and polyploidy, which contrast with the specific mitotic spindle abnormalities caused by Alisertib's AURKA inhibition. Furthermore, predecessor compounds like MLN8054, while also targeting AURKA, are less potent and carry a liability of off-target GABAA receptor binding, leading to CNS effects that Alisertib was specifically designed to minimize. Finally, many alternative compounds lack the high oral bioavailability of Alisertib, requiring more complex and invasive intravenous administration for in vivo models.
Alisertib demonstrates a highly selective inhibition profile, a critical factor for experiments designed to probe specific AURKA functions without confounding off-target effects. In cell-free enzymatic assays, Alisertib inhibits AURKA with an IC50 of 1.2 nM, while its activity against the closely related AURKB is significantly lower, with an IC50 of 396.5 nM. This represents a selectivity ratio of over 300-fold in favor of AURKA. In cellular assays, this selectivity is maintained at over 200-fold. This contrasts sharply with AURKB-selective inhibitors like Barasertib (AZD1152-HQPA), which has an IC50 of 0.37 nM for AURKB versus 1,369 nM for AURKA (>3000-fold selectivity for AURKB), and pan-inhibitors like Danusertib which potently inhibit both.
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
| Target Compound Data | Alisertib: 1.2 nM (AURKA) / 396.5 nM (AURKB) |
| Comparator Or Baseline | Barasertib (AZD1152-HQPA): 1,369 nM (AURKA) / 0.37 nM (AURKB) |
| Quantified Difference | >300-fold selectivity for AURKA vs. AURKB for Alisertib; >3000-fold selectivity for AURKB vs. AURKA for Barasertib. |
| Conditions | Cell-free enzymatic assays. |
This high selectivity ensures that observed cellular phenotypes can be confidently attributed to AURKA inhibition, a crucial requirement for target validation and mechanistic studies.
A key logistical and performance differentiator for Alisertib is its suitability for oral administration in animal models, simplifying dosing schedules and reducing procedural burden. Preclinical pharmacokinetic studies in multiple species (rat, dog, monkey) demonstrated high oral bioavailability, consistently measured at over 82%. This enables effective systemic exposure and target engagement through simple oral gavage. This is a significant process advantage over other inhibitors, such as the pan-Aurora inhibitor Danusertib, which has been primarily evaluated in clinical and preclinical settings using intravenous (IV) infusion over several hours due to its formulation and pharmacokinetic properties.
| Evidence Dimension | Oral Bioavailability (%) |
| Target Compound Data | Alisertib: >82% (in rats, dogs, monkeys) |
| Comparator Or Baseline | Danusertib (PHA-739358): Requires intravenous (IV) infusion for administration. |
| Quantified Difference | Orally active vs. IV administration required. |
| Conditions | Preclinical pharmacokinetic studies in animal models. |
High oral bioavailability allows for less invasive, more frequent, and more cost-effective dosing in long-term in vivo efficacy studies, improving animal welfare and experimental feasibility.
Alisertib was developed as a direct successor to MLN8054 to improve upon both potency and safety profile. Alisertib is significantly more potent in enzymatic and cell-based AURKA assays than MLN8054. Critically, MLN8054's clinical development was hampered by dose-limiting CNS toxicities, such as somnolence, attributed to off-target binding to the GABAA receptor. Alisertib was specifically optimized to reduce this liability. In rats, Alisertib demonstrated a brain/plasma exposure ratio (AUC) of 0.07, substantially lower than that of MLN8054 (0.23), indicating reduced brain penetration and a lower potential for CNS-related side effects.
| Evidence Dimension | Brain/Plasma Exposure Ratio (AUC) |
| Target Compound Data | Alisertib: 0.07 |
| Comparator Or Baseline | MLN8054: 0.23 |
| Quantified Difference | 3.3-fold lower brain penetration compared to its predecessor. |
| Conditions | Pharmacokinetic studies in Sprague-Dawley rats. |
Procuring Alisertib over its predecessor provides higher on-target potency and a minimized risk of confounding off-target CNS effects, leading to more reliable and interpretable in vivo study outcomes.
Reliable and high-concentration stock solutions are fundamental for reproducible in vitro experiments. Alisertib demonstrates excellent solubility in dimethyl sulfoxide (DMSO), a standard laboratory solvent. Technical datasheets report solubility values ranging from 25 mg/mL (48.18 mM) to 86.7 mg/mL (167.08 mM), often aided by ultrasonication. This high solubility facilitates the preparation of concentrated, stable stock solutions, which is essential for dose-response studies, high-throughput screening, and minimizing the final concentration of DMSO in cell culture media to avoid solvent-induced artifacts.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥25 mg/mL (≥48.18 mM) |
| Comparator Or Baseline | General requirement for high-concentration stock solutions for in vitro use. |
| Quantified Difference | N/A |
| Conditions | Standard laboratory conditions; may require sonication. |
This practical handling characteristic simplifies experimental setup and ensures dosing accuracy and reproducibility, reducing the risk of compound precipitation in assays.
For research focused on dissecting the specific roles of AURKA in mitosis, centrosome separation, or cell signaling, Alisertib's >200-fold selectivity over AURKB is critical. It allows researchers to avoid the confounding phenotypes associated with AURKB inhibition, ensuring that observed effects like mitotic spindle defects are directly attributable to the target.
In preclinical xenograft or patient-derived xenograft (PDX) models that require sustained target inhibition over weeks, Alisertib's high oral bioavailability (>82%) is a major advantage. It enables simple, daily oral dosing schedules that achieve significant tumor growth inhibition, making it a more practical and welfare-compliant choice than compounds requiring repeated IV infusions.
When translating preclinical findings, especially in neuro-oncology or studies involving behavioral assessments, minimizing confounding variables is paramount. Alisertib's rational design resulted in significantly lower brain penetration compared to its predecessor MLN8054, making it the appropriate choice to assess AURKA inhibition without the liability of GABAA-mediated CNS effects.
For large-scale cell-based assays, the high solubility of Alisertib in DMSO (≥25 mg/mL) is a key enabling feature. It allows for the preparation of highly concentrated master stocks, simplifying plate mapping, reducing the final solvent concentration in assays, and ensuring compound integrity and reproducibility across thousands of data points.